5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- is a complex organic compound with the molecular formula C9H15N2O15P3 . This compound is a derivative of nucleosides and nucleotides, often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- involves multiple steps and specific reaction conditions. The synthetic route typically includes the phosphorylation of ribofuranosyl derivatives, followed by methylation and further phosphorylation steps . Industrial production methods often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different phosphonates.
Reduction: Reduction reactions can lead to the formation of simpler phosphinyl derivatives.
Substitution: It can undergo substitution reactions where the hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .
Comparison with Similar Compounds
Similar compounds include other phosphorylated nucleosides and nucleotides, such as:
- Adenosine-5’-pentaphosphate
- Guanosine tetraphosphate
- Inosine 5’-triphosphate trisodium salt
Compared to these compounds, 5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl- has unique properties due to its specific phosphorylation pattern and methylation, which can affect its reactivity and interactions with biological molecules .
Properties
Molecular Formula |
C10H16N2O15P3+ |
---|---|
Molecular Weight |
497.16 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-[[hydroperoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H15N2O15P3/c1-22-8-6(13)5(24-7(8)4-2-11-10(15)12-9(4)14)3-23-28(17)26-30(20,21)27-29(18,19)25-16/h2,5-8,13H,3H2,1H3,(H4-,11,12,14,15,16,18,19,20,21)/p+1/t5-,6-,7+,8-/m1/s1 |
InChI Key |
XGXDOBOOMNIALB-OOJXKGFFSA-O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O |
Canonical SMILES |
COC1C(C(OC1C2=CNC(=O)NC2=O)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O |
Origin of Product |
United States |
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